2-(2-Methoxyphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst to form the imidazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)imidazoline-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)imidazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative used in various industrial applications.
2-Phenylimidazole: Another imidazole derivative with a phenyl group instead of a methoxyphenyl group.
Benzimidazole: A fused ring system with similar biological activities.
Uniqueness
2-(2-Methoxyphenyl)imidazole-5-methanol is unique due to the presence of both a methoxyphenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(2-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)11-12-6-8(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
FXPJVLFNCLZLEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.